2-(1,3-dioxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(1,3-Dioxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound known for its unique structural features and versatile applications in various fields of scientific research. This compound contains a spirocyclic structure, which is a key feature that contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a boronic acid derivative with a spirocyclic precursor. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For example, the use of palladium catalysts in a Suzuki-Miyaura coupling reaction is a common method to synthesize such compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into different boron-containing derivatives.
Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, esters, and other boron-containing compounds that retain the spirocyclic structure.
Scientific Research Applications
2-(1,3-Dioxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron-containing functional groups. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The spirocyclic structure also contributes to its stability and reactivity, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-2-propanol
- 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene
- Spirotetramat
Uniqueness
Compared to similar compounds, 2-(1,3-dioxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its unique combination of a spirocyclic structure and boron-containing functional groups. This combination provides enhanced stability and reactivity, making it a valuable compound in various fields of research and industrial applications .
Properties
Molecular Formula |
C14H23BO4 |
---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
2-(1,3-dioxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H23BO4/c1-12(2)13(3,4)19-15(18-12)11-5-7-14(8-6-11)9-16-10-17-14/h5H,6-10H2,1-4H3 |
InChI Key |
YEEDCWWBZBUQDT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CC2)COCO3 |
Origin of Product |
United States |
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